trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride
Description
Chemical Structure and Synthesis trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 19878-18-3) is a cyclohexane derivative featuring an ethyl ester group and an aminomethyl (-CH2NH2) substituent in the trans configuration. Its synthesis involves trans-4-(aminomethyl)cyclohexanecarboxylic acid as a starting material, which is esterified with ethanol and subsequently converted to the hydrochloride salt . This compound serves as a key intermediate in pharmaceutical synthesis, notably for the production of Cetraxate Hydrochloride, a gastrointestinal agent .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h8-9H,2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOGVHCRASZRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19878-18-3 | |
| Record name | rac-ethyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyanohydrin Formation and Dehydration
The synthesis begins with ethyl 4-oxocyclohexanecarboxylate, which undergoes nucleophilic addition with aqueous sodium cyanide in the presence of ammonium chloride to form a cyanohydrin intermediate. Subsequent dehydration using phosphorus oxychloride (POCl₃) and pyridine yields ethyl 4-cyanocyclohex-3-ene-1-carboxylate. This step achieves a 70–75% conversion rate, with the unsaturated nitrile intermediate confirmed via GC-MS analysis (M+H⁺ at m/z 215.2).
Reductive Amination and Hydrogenation
The nitrile group is reduced to an aminomethyl moiety via catalytic hydrogenation. Using Raney nickel in methanolic ammonium hydroxide at 35–40°C under 6–8 kg/cm² hydrogen pressure, the unsaturated intermediate undergoes reductive amination to produce a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analog. Further hydrogenation with 10% Pd/C in aqueous methanol saturates the cyclohexene ring, yielding a trans-isomer-rich product. Purification via recrystallization from acetone-water (4:3) achieves >98% purity.
Key Data:
| Step | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|
| Cyanohydrin formation | None | RT, 2 hours | 75% | 90% |
| Dehydration | POCl₃/Pyridine | 80°C, 3 hours | 85% | 95% |
| Reductive amination | Raney Ni | 35°C, 24 hours | 50% | 85% |
| Final hydrogenation | Pd/C | RT, 18–20 hours | 70% | 98% |
B(C₆F₅)₃-Catalyzed Ring-Opening and Resolution
Ring-Opening of 7-Azabicyclo[4.1.0]heptane
A novel method employs 7-azabicyclo[4.1.0]heptane as the starting material. Reaction with trimethylcyanosilane (TMSCN) in acetonitrile-water, catalyzed by B(C₆F₅)₃ at 80°C, induces ring-opening to form trans-2-aminocyclohexane-1-carbonitrile. The use of B(C₆F₅)₃ enhances reaction efficiency, achieving a 92% yield with a 1:1.4 molar ratio of bicyclic amine to cyanating agent.
Enantiomeric Resolution with L-DBTA
The racemic trans-2-aminocyclohexane-1-carbonitrile is resolved using L-di-p-toluoyl-tartaric acid (L-DBTA) in ethanol. The (1R,2R)-enantiomer selectively crystallizes as a salt, achieving >99.5% enantiomeric excess (ee). The resolving agent is recovered at 85% efficiency through acidification and extraction, significantly reducing costs.
Hydrolysis and Esterification
The resolved nitrile is hydrolyzed in 65% sulfuric acid at 80°C to trans-2-aminocyclohexanecarboxylic acid, followed by esterification with ethanol and thionyl chloride. This one-pot esterification achieves quantitative conversion to the hydrochloride salt.
Key Data:
| Step | Reagent/Catalyst | Conditions | Yield | ee |
|---|---|---|---|---|
| Ring-opening | B(C₆F₅)₃ | 80°C, 12 hours | 92% | N/A |
| Resolution | L-DBTA | Ethanol, RT | 45% | 99.5% |
| Hydrolysis | H₂SO₄ (65%) | 80°C, 6 hours | 88% | N/A |
| Esterification | SOCl₂/EtOH | Reflux, 4 hours | 95% | N/A |
Comparative Analysis of Methodologies
Yield and Scalability
The cyanohydrin route (Method 1) offers moderate yields (50–70%) but requires multiple purification steps, limiting scalability. In contrast, the B(C₆F₅)₃-catalyzed method (Method 2) achieves higher yields (88–95%) and simpler workup, making it more suitable for industrial production.
Stereochemical Control
Method 1 relies on catalytic hydrogenation to enforce trans stereochemistry, which may produce up to 5% cis impurities. Method 2 circumvents this issue through enantiomeric resolution, ensuring >99.5% trans-isomer purity.
Cost Considerations
Method 2’s L-DBTA recovery (85%) reduces resolving agent costs by 40% compared to traditional methods. However, the use of B(C₆F₅)₃ (≈$1,200/mol) increases upfront expenses, whereas Method 1 uses cheaper Raney nickel catalysts.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. This compound's unique structure allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities .
Synthesis Methods
- The synthesis typically involves the esterification of trans-4-(aminomethyl)cyclohexanecarboxylic acid with ethanol, often in the presence of a catalyst to enhance yield and purity .
Biological Research
Enzyme and Receptor Studies
- In biological contexts, this compound is valuable for studying enzyme binding sites and receptor interactions. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, making it instrumental in probing molecular interactions .
Therapeutic Potential
- Derivatives of this compound are being investigated for their therapeutic effects, potentially acting as enzyme inhibitors or receptor modulators. This opens new avenues for drug development .
Medicinal Applications
Drug Development
- The compound is relevant in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which serve as inhibitors of adenosine deaminase—a target in various diseases including cancer and inflammatory disorders .
Clinical Applications
- Its derivatives are explored for their hemostatic properties, similar to tranexamic acid, which is used clinically to reduce bleeding during surgeries .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity. It finds applications in manufacturing polymers and coatings .
Data Table: Comparison with Related Compounds
| Compound Name | Application Area | Notable Features |
|---|---|---|
| This compound | Organic synthesis, drug development | Unique aminomethyl group; versatile reactivity |
| Tranexamic Acid | Hemostasis | Antifibrinolytic agent; clinically used |
| Cyclohexanecarboxylic Acid Derivatives | Medicinal chemistry | Various substituents; broad applications |
Case Studies
- Synthesis of Adenosine Deaminase Inhibitors
- Transaminase-Catalyzed Reactions
Mechanism of Action
The mechanism of action of trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Formula: C10H20ClNO2
- Storage : Requires storage at 2–8°C for stability .
- Purity : Available at 95% purity (Combi-Blocks, Catalog #QP-7549) .
Comparison with Similar Compounds
Ethyl vs. Methyl Esters
The ethyl ester group in trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride distinguishes it from methyl ester analogs, such as methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride (CAS: 29275-88-5). Key differences include:
- Lipophilicity : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility and pharmacokinetic behavior.
- Applications : Methyl esters are often used in research settings due to their lower molecular weight, while ethyl esters are preferred in drug synthesis (e.g., Cetraxate) .
Cis vs. Trans Isomerism
Stereochemistry significantly impacts biological activity and physical properties:
- trans-Isomers: Demonstrate superior stability and bioavailability compared to cis-forms. For example, cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-17-7) has a similarity score of 0.97 to the trans-isomer but differs in spatial arrangement .
- Synthetic Utility : Trans-configuration is favored in intermediates for pharmaceuticals, as seen in Cetraxate synthesis .
Aminomethyl vs. Amino Substituents
The presence of an aminomethyl group (-CH2NH2) versus a simple amino group (-NH2) alters chemical reactivity:
- Basicity: The aminomethyl group provides additional steric bulk and modified basicity, affecting interaction with biological targets.
- Derivatization Potential: The aminomethyl group enables further functionalization, such as bromoacetylation to form Ethyl 4-((2-bromoacetamido)methyl)cyclohexanecarboxylate, a precursor for alkylating agents .
Data Table: Key Comparative Features
Biological Activity
Trans-Ethyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride, also known by its CAS number 19878-18-3, is a compound of interest due to its biological activity, particularly in the context of hemostasis and fibrinolysis. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.
Overview
- Chemical Structure : The compound has the molecular formula C11H19ClN2O2 and a molecular weight of 221.72 g/mol.
- Physical Properties : It appears as a white crystalline powder soluble in water, which is crucial for its biological applications.
The primary biological activity of this compound is attributed to its role as a lysine analogue , which significantly influences the fibrinolytic pathway.
- Target : The compound primarily targets plasminogen , a precursor to plasmin, which is essential for the breakdown of fibrin clots.
- Mode of Action : By mimicking lysine, it inhibits the conversion of plasminogen to plasmin, thereby stabilizing fibrin clots and reducing excessive bleeding. This mechanism is particularly beneficial in surgical settings and in treating hemorrhagic disorders.
Biochemical Pathways
The compound's action affects several key biochemical pathways:
- Fibrinolytic Pathway : It inhibits fibrinolysis by preventing plasminogen activation, thus maintaining clot stability.
- Cellular Effects : The compound modulates various cellular processes, including gene expression related to coagulation and cellular signaling pathways involved in hemostasis .
Case Studies and Experimental Data
- In Vitro Studies :
- Animal Models :
- Comparative Analysis :
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of fibrinolysis; effective in clot formation assays. |
| Animal Models | Effective at lower doses; minimal adverse effects observed. |
| Comparative Studies | Unique properties compared to tranexamic acid; specific trans configuration enhances activity. |
Q & A
Q. Table 1. Key NMR Assignments for this compound
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) | Assignment |
|---|---|---|---|---|
| Aminomethyl (-CH2NH2) | 3.18 | Doublet | 6.3 | Coupled to adjacent CH |
| Cyclohexane CH | 2.42 | Multiplet | - | Axial-equatorial coupling |
| Ester OCH2CH3 | 1.30–1.13 | Quartet | 7.1 | Ethyl group |
Q. Table 2. Recommended Pharmacokinetic Parameters for In Vivo Studies
| Parameter | Value Range | Methodology | Notes |
|---|---|---|---|
| Dose | 10–50 mg/kg | Oral gavage | Adjust for species (e.g., rat) |
| Tmax | 1–2 h | Serial plasma sampling | LC-MS/MS quantification |
| Cmax | 0.5–2.0 µg/mL | Non-compartmental analysis | Species-dependent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
